Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-
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Overview
Description
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- is a heterocyclic compound that belongs to the class of pyrazoloazepines. These compounds are characterized by a seven-membered ring containing nitrogen atoms, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using either microwave-assisted or conventional heating methods, both of which provide efficient procedures with mild reaction conditions . Industrial production methods may involve scaling up these laboratory procedures while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- can be compared with other similar compounds, such as:
Dibenzo[b,f]azepine: Known for its anticancer activity.
Benzazepines: These compounds have diverse biological properties and are used in the treatment of various diseases. The uniqueness of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C13H14ClN3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)13-11-5-7-15-8-6-12(11)16-17-13/h1-4,15H,5-8H2,(H,16,17) |
InChI Key |
XUSGHUMBOMVJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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